molecular formula C15H20INO2 B8127712 3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide

3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide

Cat. No.: B8127712
M. Wt: 373.23 g/mol
InChI Key: RPPHRYHYTYHHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropylmethoxy group, a diethylamino group, and an iodine atom attached to a benzamide core. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide core.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid
  • 3-(cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)-benzamide

Uniqueness

3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N,N-diethyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO2/c1-3-17(4-2)15(18)12-7-8-13(16)14(9-12)19-10-11-5-6-11/h7-9,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPHRYHYTYHHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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